One of the primary applications of sodium octanoate in scientific research is as a protein stabilizer. It can help to prevent proteins from denaturing, which is the process by which they lose their structure and function. This is particularly useful for studies involving the purification, storage, and analysis of proteins. For example, studies have shown that sodium octanoate can effectively stabilize albumin and fibrinogen under conditions such as heat sterilization [, ].
Recent research has also explored the potential of sodium octanoate to modulate the innate immune response. In studies on bovine mammary epithelial cells, sodium octanoate was found to influence the way these cells interact with the bacterium Staphylococcus aureus. Depending on the concentration used, sodium octanoate could either induce or inhibit the internalization of the bacteria by the cells. This effect was linked to the activation of different signaling pathways within the cells []. These findings suggest that sodium octanoate may have potential applications in the development of new strategies to combat bacterial infections.
In addition to the applications mentioned above, sodium octanoate has also been investigated for its potential use in other areas of scientific research, such as:
Sodium octanoate, also known as sodium caprylate, is a sodium salt of caprylic acid, a medium-chain fatty acid. Its chemical formula is , and it has a molecular weight of 166.19 g/mol. Sodium octanoate is a white, hygroscopic powder that is soluble in water and has applications in various fields including pharmaceuticals, food industry, and corrosion inhibition. It is recognized for its low toxicity and biodegradability, making it an environmentally friendly compound .
The mechanism by which sodium octanoate stabilizes proteins is not fully understood, but it likely involves multiple factors [, ]. Here are some proposed mechanisms:
The reaction for synthesizing sodium octanoate from caprylic acid can be represented as follows:
where represents caprylic acid.
Sodium octanoate exhibits several biological activities, including antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it useful in food preservation and as a potential therapeutic agent. Furthermore, studies have indicated that sodium octanoate can modulate metabolic processes and may play a role in managing conditions such as obesity and diabetes by influencing lipid metabolism .
Sodium octanoate can be synthesized through various methods:
Sodium octanoate has diverse applications across multiple industries:
Recent studies have investigated the interaction of sodium octanoate with various materials, particularly its effectiveness as a corrosion inhibitor for carbon steel in CO2-saturated environments. Sodium octanoate has been shown to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly under both static and dynamic conditions .
Additionally, its interactions with other compounds have been studied for potential synergistic effects in enhancing corrosion resistance.
Sodium octanoate shares structural similarities with other medium-chain fatty acids and their respective sodium salts. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Sodium Caprate | Shorter carbon chain (6 carbons), used similarly but less effective as a preservative. | |
Sodium Decanoate | Longer carbon chain (10 carbons), exhibits similar antimicrobial properties but varies in solubility. | |
Sodium Laurate | Even longer carbon chain (12 carbons), commonly used as a surfactant rather than a preservative. |
Sodium octanoate's unique combination of medium-chain length provides an optimal balance between solubility and antimicrobial efficacy, making it particularly effective for applications requiring both properties. Its low toxicity profile further distinguishes it from other similar compounds, enhancing its appeal in pharmaceutical and food applications .
The molecular formula of sodium octanoate is established as C₈H₁₅NaO₂, representing the ionic compound formed between the octanoate anion and sodium cation [1] [4] [3]. The molecular weight varies slightly across different sources, with reported values ranging from 166.19 to 167.20 grams per mole [1] [5] [6]. The Chemical Abstracts Service has assigned the registry number 1984-06-1 to this compound, providing a unique identifier for chemical databases and regulatory purposes [1] [4] [6].
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₅NaO₂ | [1] [4] [3] |
Molecular Weight | 166.19-167.20 g/mol | [1] [5] [6] |
Chemical Abstracts Service Number | 1984-06-1 | [1] [4] [6] |
European Inventory Number | 217-850-5 | [1] [2] |
The structural architecture of sodium octanoate consists of a linear eight-carbon aliphatic chain terminated by a carboxylate functional group that coordinates with a sodium ion [7] [3]. The octanoate portion features the structural formula CH₃(CH₂)₆COO⁻, representing a saturated fatty acid chain with no double bonds [7] [8]. The compound adopts an ionic structure where the carboxylate group carries a negative charge balanced by the positively charged sodium ion [3] [6].
The International Union of Pure and Applied Chemistry name for this compound is sodium octanoate, while alternative nomenclature includes sodium caprylate, reflecting the historical naming convention derived from the Latin word "capra" meaning goat [5] [7] [6]. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as CCCCCCCC(=O)[O-].[Na+] and the International Chemical Identifier as InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 [4] [3] [6].
Structural Parameter | Description | Value |
---|---|---|
Carbon Chain Length | Linear saturated alkyl chain | 8 carbons |
Functional Group | Carboxylate ion | COO⁻ |
Ionic Structure | Sodium carboxylate salt | Na⁺ + C₇H₁₅COO⁻ |
International Chemical Identifier Key | BYKRNSHANADUFY-UHFFFAOYSA-M | [4] [3] |
Sodium octanoate exhibits limited isomeric variation due to its saturated straight-chain structure [7] [9]. The primary form consists of the normal octanoate configuration with a linear eight-carbon chain, designated as sodium normal-octanoate [4] [3]. However, structural isomers can exist through branching patterns in the carbon skeleton, such as sodium 2-ethylhexanoate, which represents a constitutional isomer with the same molecular formula but different connectivity [10] [11].
Isotopically labeled variants of sodium octanoate have been synthesized for research applications, including carbon-13 enriched forms where specific carbon positions are substituted with the stable isotope [12] [13] [14]. The carbon-13 labeled sodium octanoate carries the same structural characteristics as the unlabeled compound but provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and metabolic studies [12] [14].
Isomeric Type | Example | Molecular Formula | Characteristics |
---|---|---|---|
Normal isomer | Sodium octanoate | C₈H₁₅NaO₂ | Linear chain structure |
Branched isomer | Sodium 2-ethylhexanoate | C₈H₁₅NaO₂ | Constitutional isomer |
Isotope variant | Sodium octanoate-1-¹³C | C₇¹³CH₁₅NaO₂ | Carbon-13 labeled |
Deuterated form | Sodium octanoate-8,8,8-d₃ | C₈H₁₂D₃NaO₂ | Deuterium substitution |
Sodium octanoate belongs to the chemical classification of medium-chain fatty acid salts, defined by the carbon chain length of the fatty acid component [15] [16]. Medium-chain fatty acids encompass carboxylic acids containing between 6 and 12 carbon atoms in their aliphatic chain, positioning octanoic acid within this category with its eight-carbon structure [17] [16]. This classification distinguishes medium-chain compounds from short-chain fatty acids containing fewer than 6 carbons and long-chain fatty acids containing 12 or more carbons [17] [16].
The carboxylate salt classification arises from the ionic bonding between the deprotonated carboxylic acid group and the metal cation [8] [18]. Fatty acid salts form through acid-base neutralization reactions where the acidic hydrogen of the carboxyl group is replaced by a metal ion, creating an ionic compound with distinct physicochemical properties compared to the parent fatty acid [18] [19]. The sodium ion provides charge balance for the negatively charged octanoate anion, resulting in a water-soluble crystalline solid [1] [2].
Classification Level | Category | Defining Characteristics |
---|---|---|
Primary Class | Fatty Acid Salt | Ionic compound of fatty acid and metal |
Secondary Class | Medium-Chain Fatty Acid Salt | 6-12 carbon fatty acid component |
Tertiary Class | Alkanoate Salt | Saturated fatty acid derivative |
Quaternary Class | Sodium Carboxylate | Sodium cation with carboxylate anion |
Irritant